molecular formula C10H7BrClN B2752829 4-Bromo-7-chloro-6-methylquinoline CAS No. 1592983-59-9

4-Bromo-7-chloro-6-methylquinoline

Cat. No.: B2752829
CAS No.: 1592983-59-9
M. Wt: 256.53
InChI Key: PABPICITTJOLSO-UHFFFAOYSA-N
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Description

4-Bromo-7-chloro-6-methylquinoline is a heterocyclic aromatic organic compound with the molecular formula C10H7BrClN It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-chloro-6-methylquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination and chlorination of 6-methylquinoline. The reaction conditions often include the use of bromine and chlorine in the presence of a catalyst or under specific temperature conditions to ensure selective substitution at the desired positions on the quinoline ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of environmentally benign solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-7-chloro-6-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 4-Bromo-7-chloro-6-methylquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The exact molecular targets and pathways can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison: 4-Bromo-7-chloro-6-methylquinoline is unique due to its specific substitution pattern on the quinoline ring, which can influence its reactivity and applications. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

4-bromo-7-chloro-6-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c1-6-4-7-8(11)2-3-13-10(7)5-9(6)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABPICITTJOLSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN=C2C=C1Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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